Thietan-2-ylmethanamine
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Overview
Description
Thietan-2-ylmethanamine is a chemical compound with the molecular formula C4H9NS. It belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thietan-2-ylmethanamine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates. This intramolecular substitution reaction is carried out under mild basic conditions, leading to the formation of the thietane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above .
Chemical Reactions Analysis
Types of Reactions
Thietan-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
Thietan-2-ylmethanamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing compounds and heterocycles.
Biology: The compound is used in the study of sulfur metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of thietan-2-ylmethanamine involves its interaction with various molecular targets and pathways. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Thietan-2-ylmethanamine can be compared with other similar compounds, such as:
Thietan-3-ylmethanamine: Another thietane derivative with a different substitution pattern.
Oxetan-2-ylmethanamine: A four-membered oxygen-containing heterocycle with similar reactivity.
Azetidin-2-ylmethanamine: A four-membered nitrogen-containing heterocycle with distinct chemical properties.
This compound is unique due to the presence of sulfur in its ring structure, which imparts different reactivity and biological activity compared to its oxygen and nitrogen analogs .
Properties
Molecular Formula |
C4H9NS |
---|---|
Molecular Weight |
103.19 g/mol |
IUPAC Name |
thietan-2-ylmethanamine |
InChI |
InChI=1S/C4H9NS/c5-3-4-1-2-6-4/h4H,1-3,5H2 |
InChI Key |
CJILFEQOCDJDGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC1CN |
Origin of Product |
United States |
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